3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Description
3-(Morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative characterized by a morpholine sulfonyl group at the 3-position of the benzamide core and a 2-(trifluoromethyl)phenyl substituent on the amide nitrogen. The morpholinylsulfonyl moiety contributes to polarity and solubility, while the trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. This compound is of interest in medicinal chemistry due to its structural features, which are commonly associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)15-6-1-2-7-16(15)22-17(24)13-4-3-5-14(12-13)28(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOJORKENJHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The trifluoromethyl group is often introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone, which can form electron donor-acceptor complexes and undergo single electron transfer reactions under visible light irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of agrochemicals and other industrial products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The sulfonyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide , 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide , and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide () share the same benzamide scaffold but replace the morpholinylsulfonyl group with halogens. Key differences include:
- Electronic Effects : Halogens (F, Br, I) are less electron-withdrawing than the morpholinylsulfonyl group, altering the benzamide ring’s electron density.
- Solubility : The morpholinylsulfonyl group improves aqueous solubility compared to halogens, which are more lipophilic.
- Biological Activity : Halogenated analogs may exhibit different binding affinities due to steric and electronic variations. For example, crystal structures show that halogen substituents influence molecular packing and hydrogen bonding .
| Compound Name | Substituent (Position 3) | Molecular Weight | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | F | 297.24 | Not reported | High electronegativity |
| Target Compound | Morpholinylsulfonyl | 428.39* | Not reported | Enhanced solubility |
*Calculated based on molecular formula C₁₈H₁₇F₃N₂O₃S.
Sulfonyl-Modified Analogues
4-Chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide () replaces the trifluoromethylphenyl group with a difluoromethylsulfonylphenyl moiety. Differences include:
- Sulfonyl Group : The dual sulfonyl groups may increase steric hindrance and polarity.
Quinazoline-Based Derivatives
Compounds like 4-methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide () incorporate a quinazoline ring fused to the benzamide. Key distinctions:
- Pharmacological Profile : Quinazoline derivatives often target tyrosine kinases (e.g., EGFR), whereas simpler benzamides may have broader targets.
- Synthetic Complexity : Quinazoline synthesis requires multi-step routes, unlike the straightforward sulfonylation used for the target compound.
Morpholinylsulfonyl Variants in Other Scaffolds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-morpholin-4-ylsulfonyl-benzamide () attaches the morpholinylsulfonyl group to a thiazole-containing scaffold. This modification:
- Diversifies Target Binding : Thiazole rings are common in antimicrobial agents, suggesting divergent applications compared to the benzamide core.
- Solubility : The thiazole moiety may reduce solubility compared to the parent benzamide.
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of 3-chlorobenzamide with morpholine, followed by amide coupling with 2-(trifluoromethyl)aniline. This contrasts with halogenated analogs, which require electrophilic substitution .
- Spectroscopic Data : The morpholinylsulfonyl group exhibits IR stretches at ~1150–1250 cm⁻¹ (S=O) and ~1350 cm⁻¹ (C-S), distinct from halogen C-X vibrations (~500–800 cm⁻¹) .
Biological Activity
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound notable for its unique structural features, including a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets through its functional groups:
- Trifluoromethyl Group : Enhances stability and reactivity, facilitating interactions with hydrophobic regions of proteins.
- Sulfonyl Group : Participates in diverse chemical reactions, potentially influencing the biological activity by modifying target proteins.
- Morpholine Ring : Interacts with biological molecules, which may alter their function and activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which is critical in therapeutic applications.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer agent.
- Receptor Binding : The structural features allow for binding to specific receptors, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on similar morpholine derivatives indicated that modifications to the morpholine structure significantly affect binding affinity and inhibition potency against various targets .
- Another investigation highlighted the role of trifluoromethyl groups in enhancing the pharmacological properties of compounds used in medicinal chemistry .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one | Enzyme inhibition potential | |
| 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine | Similar sulfonamide structure | |
| Trifluoromethylnitrone | Variable | Versatile building block for drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
